N,N-Diethyl-p-phenylenediamine oxalate salt

Description

The exact mass of the compound 1,4-Benzenediamine, N,N-diethyl-, ethanedioate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74956. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

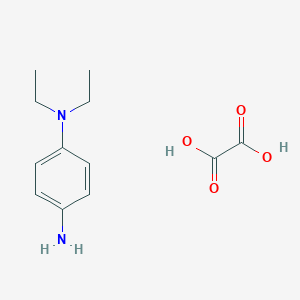

4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.C2H2O4/c1-3-12(4-2)10-7-5-9(11)6-8-10;3-1(4)2(5)6/h5-8H,3-4,11H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSUUFAGHVDMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62637-92-7 | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62637-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5072430 | |

| Record name | 1,4-Benzenediamine, N,N-diethyl-, ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71819-89-1, 142439-89-2 | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71819-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071819891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-p-phenylenediamine oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142439892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, N,N-diethyl-, ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-p-phenylenediamine oxalate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZM376WN6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of N,N-Diethyl-p-phenylenediamine Oxalate Salt

This technical guide provides a detailed overview of the primary synthesis pathways for N,N-Diethyl-p-phenylenediamine (DEPP) and its subsequent conversion to the oxalate salt. The information is compiled for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of the synthetic methodologies, experimental protocols, and associated quantitative data.

Introduction

N,N-Diethyl-p-phenylenediamine (DEPP), also known as p-amino-N,N-diethylaniline, is a chemical compound widely used as a developing agent in color photography and as an indicator in analytical chemistry for the detection of oxidants, particularly in water treatment.[1][2] For many applications, DEPP is prepared as a salt, such as the hydrochloride, sulfate, or oxalate, to improve its stability and handling properties.[3][4] The oxalate salt, in particular, is noted for its use as an analytical reagent.[2] This document outlines the principal synthetic routes to obtain DEPP and its oxalate salt.

Core Synthesis Pathways of N,N-Diethyl-p-phenylenediamine

There are two primary, well-established methods for the synthesis of N,N-Diethyl-p-phenylenediamine:

-

Route A: Nitrosation of N,N-diethylaniline followed by a reduction step.[1][4]

-

Route B: Reduction of N,N-diethyl-4-nitroaniline.[3]

-

Route C: Nucleophilic aromatic substitution of 4-fluoronitrobenzene with diethylamine, followed by reduction of the nitro group.[3][5]

The free base obtained from these routes can then be converted to the desired oxalate salt.

Pathway A: Nitrosation and Reduction of N,N-Diethylaniline

This is a widely employed industrial method that involves two main chemical transformations.[1] First, N,N-diethylaniline undergoes nitrosation at the para position through an electrophilic aromatic substitution mechanism, forming p-nitroso-N,N-diethylaniline.[4] This intermediate is then reduced to yield N,N-Diethyl-p-phenylenediamine.[4]

Pathway B: Reduction of N,N-Diethyl-4-nitroaniline

This pathway involves the direct reduction of the nitro group of N,N-diethyl-4-nitroaniline to an amine group. This can be achieved through various reduction methods, including the use of metal catalysts such as palladium on carbon (Pd/C) with hydrogen gas, or with metals in acidic conditions, like zinc powder in hydrochloric acid.[3]

Pathway C: From 4-Fluoronitrobenzene

This two-step synthesis begins with the nucleophilic aromatic substitution of 4-fluoronitrobenzene with diethylamine to form N,N-diethyl-4-nitroaniline.[3][5] The resulting intermediate is then reduced to N,N-Diethyl-p-phenylenediamine, similar to Pathway B.[3]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of N,N-Diethyl-p-phenylenediamine and its subsequent conversion to the oxalate salt.

Protocol for Pathway A: Nitrosation and Reduction

This protocol is based on a patented method for producing N,N-diethyl-1,4-phenylenediamine hydrochloride, which can be adapted for the free base.[6]

Step 1: Nitrosation

-

In a three-necked flask equipped with a stirrer and thermometer, add 150 mL of water, 37.5 mL of N,N-diethylaniline, and 61 mL of concentrated hydrochloric acid.

-

Cool the mixture to 0-10°C using an ice-salt bath.[6]

-

While stirring, slowly add a solution of 37 g of sodium nitrite in 53 mL of water, maintaining the temperature between 0-10°C.[6]

-

After the addition is complete, continue to stir the mixture isothermally for 2.5 to 3 hours.[6] The product of this step is an aqueous solution of p-nitroso-N,N-diethylaniline.

Step 2: Reduction

-

To the solution from the previous step, add 150 mL of water and 50 mL of concentrated hydrochloric acid.

-

Gradually add 46 g of zinc powder while stirring, ensuring the temperature is maintained between 15-20°C.[6]

-

Continue the reaction for 1.5 to 2.5 hours.[6]

Step 3: Purification

-

Make the reaction mixture strongly basic by adding sodium hydroxide solution to a pH of 14.[6]

-

Separate the organic layer and purify by vacuum distillation.

-

Collect the fraction distilling at 115-116°C under 5 mmHg pressure to obtain pure N,N-Diethyl-p-phenylenediamine.[6]

Protocol for Pathway C: From 4-Fluoronitrobenzene

This protocol is derived from a method described in a patent.[3][5]

Step 1: Synthesis of N,N-diethyl-4-nitroaniline (Intermediate)

-

Dissolve 316 mg (2.2 mmol) of 4-fluoronitrobenzene in 5 mL of DMSO.

-

Add 464 mg (3.4 mmol) of potassium carbonate and 327 mg (4.4 mmol) of diethylamine.

-

Stir the mixture overnight at 90°C.[3]

-

After cooling, add water to the reaction mixture and extract twice with ethyl acetate.

-

Wash the combined organic layers twice with a saturated NaCl solution and dry over Na2CO3.

-

Evaporate the solvent and purify the residue by silica gel column chromatography (hexane:ethyl acetate = 2:1) to yield N,N-diethyl-4-nitroaniline.[3]

Step 2: Reduction to N,N-Diethyl-p-phenylenediamine

-

Dissolve 369 mg (1.9 mmol) of the intermediate from the previous step in 20 mL of methanol.

-

Add 141 mg of Pd/C (10% on activated carbon).

-

Stir the mixture overnight under a hydrogen atmosphere at room temperature.[3]

-

Filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography (hexane:ethyl acetate = 1:1) to obtain N,N-Diethyl-p-phenylenediamine.[3]

Protocol for Oxalate Salt Formation

The final step involves the reaction of the synthesized N,N-Diethyl-p-phenylenediamine free base with oxalic acid to form the oxalate salt.

Experimental Procedure:

-

Dissolve the purified N,N-Diethyl-p-phenylenediamine in a suitable solvent such as ethanol or diethyl ether.

-

Separately, prepare a saturated solution of oxalic acid in the same solvent.

-

Slowly add the oxalic acid solution to the DEPP solution with stirring.

-

The this compound will precipitate out of the solution.

-

Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the synthesis pathways.

Table 1: Yields for Synthesis Pathways

| Pathway | Intermediate Product | Intermediate Yield | Final Product | Final Yield | Reference |

| Pathway C | N,N-diethyl-4-nitroaniline | 89% | N,N-Diethyl-p-phenylenediamine | 90% (from intermediate) | [3] |

| Nitrosation/Reduction | - | - | N,N-diethyl-p-phenylenediamine sulphate | 98% | [7] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 62637-92-7 | [8][9] |

| Molecular Formula | C10H16N2 · C2H2O4 | [10] |

| Molecular Weight | 254.28 g/mol | |

| Appearance | White to yellow powder or crystals | |

| Melting Point | 145 °C (decomposes) | [2] |

| Purity | ≥85% (TLC) | |

| Solubility | 50 mg/mL in 1 M HCl | [2] |

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through several reliable pathways. The choice of a particular route may depend on the availability of starting materials, desired purity, and scale of the reaction. The nitrosation and reduction of N,N-diethylaniline is a common industrial method, while the route starting from 4-fluoronitrobenzene offers high yields in a laboratory setting. Proper purification of the intermediate free base is crucial before the final salt formation step to ensure the high purity of the this compound required for its applications in analytical chemistry and other fields.

References

- 1. N,N-Diethyl-P-phenylenediamine | 93-05-0 | Benchchem [benchchem.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Page loading... [guidechem.com]

- 4. Buy N,N-Diethyl-p-phenylenediamine sulfate | 6065-27-6 [smolecule.com]

- 5. N,N-Diethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 6. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]

- 7. CN101607915A - A kind of N, N-diethyl-1, the preparation method of 4-phenylenediamine sulphate - Google Patents [patents.google.com]

- 8. scbt.com [scbt.com]

- 9. N,N-Diethyl-p-phenylenediamine oxalate | 62637-92-7 [chemicalbook.com]

- 10. N,N-Diethyl-p-phenylenediamine oxalate | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Chemical Properties of N,N-Diethyl-p-phenylenediamine Oxalate Salt (DPD Oxalate Salt)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-p-phenylenediamine oxalate salt, commonly referred to as DPD oxalate salt, is a widely utilized chemical reagent, particularly in the field of analytical chemistry. Its primary and most notable application is in the colorimetric determination of free and total chlorine in water samples, a critical process in water quality testing and treatment. This technical guide provides a comprehensive overview of the core chemical properties of DPD oxalate salt, including its physicochemical characteristics, analytical methodologies for its quantification, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who may work with or encounter this compound.

Chemical and Physical Properties

DPD oxalate salt is a salt formed from the reaction of the free base N,N-Diethyl-p-phenylenediamine and oxalic acid. The oxalate form enhances the stability of the otherwise less stable free base.

Identification and Structure

| Property | Value |

| Chemical Name | N,N-Diethyl-p-phenylenediamine oxalate |

| Synonyms | p-Amino-N,N-diethylaniline oxalate, DPD Oxalate |

| CAS Number | 62637-92-7 |

| Molecular Formula | C₁₀H₁₆N₂ · C₂H₂O₄ |

| Molecular Weight | 254.29 g/mol |

| Chemical Structure | See Figure 1 |

Figure 1: Chemical Structure of N,N-Diethyl-p-phenylenediamine Oxalate

A diagram illustrating the constituent parts of DPD oxalate salt.

Physicochemical Data

A summary of the key physicochemical properties of DPD oxalate salt is presented in Table 2. It is important to note that a definitive boiling point is not applicable as the compound decomposes at its melting point.

| Property | Value | Reference |

| Appearance | White to yellowish or light brown crystalline powder | [1] |

| Melting Point | 145-150 °C (with decomposition) | [1] |

| Boiling Point | Not applicable (decomposes) | |

| pKa (of free base) | 7.96 | [2] |

| Solubility | ||

| in 1 M HCl | 50 mg/mL (clear to very slightly hazy) | |

| in Water | Insoluble (for the free base) | |

| in Organic Solvents | Data not widely available. Generally expected to have some solubility in polar organic solvents. | |

| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). Sensitive to air and light. | [3] |

Mechanism of Action in Chlorine Detection

DPD oxalate salt does not exhibit a pharmacological mechanism of action involving signaling pathways. Its utility lies in a chemical redox reaction. When DPD reacts with free chlorine (hypochlorous acid or hypochlorite ions) in a buffered solution, it is oxidized to form a stable radical cation known as a Würster dye. This product imparts a distinct magenta color to the solution, the intensity of which is directly proportional to the concentration of free chlorine.

For the determination of total chlorine (which includes free chlorine and combined chlorine, such as chloramines), a source of iodide, typically potassium iodide, is added. The chloramines oxidize the iodide to iodine, which in turn oxidizes the DPD to form the same magenta-colored Würster dye.

References

N,N-Diethyl-p-phenylenediamine Oxalate Salt: A Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-p-phenylenediamine (DPD) oxalate salt is a widely utilized aromatic amine, primarily recognized for its role as a sensitive and specific redox indicator. Its core mechanism of action is centered on its facile oxidation to a stable and intensely colored radical cation. This property has led to its extensive application in analytical chemistry, particularly in the colorimetric quantification of oxidizing agents. This technical guide provides an in-depth exploration of the mechanism of action of DPD oxalate salt, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical pathways and workflows. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may employ DPD in their experimental designs.

Core Mechanism of Action: Redox Chemistry

The primary mechanism of action of N,N-Diethyl-p-phenylenediamine (DPD) is its oxidation-reduction (redox) activity. DPD is an electron-donating compound that, in the presence of an oxidizing agent, undergoes a one-electron oxidation to form a stable, magenta-colored radical cation known as a Würster dye.[1][2][3] The intensity of this color is directly proportional to the concentration of the oxidizing agent, which forms the basis of its use in quantitative colorimetric assays.[4][5]

The reaction can be summarized as follows:

-

One-Electron Oxidation: DPD reacts with an oxidizing agent (e.g., hypochlorous acid, permanganate, or an enzymatic system) and loses one electron to form the DPD radical cation. This radical is stabilized by resonance, contributing to its distinct color and stability in solution.[1][6]

-

Two-Electron Oxidation: Under conditions of high oxidant concentration, the DPD radical cation can undergo a further one-electron oxidation (total of two electrons from the parent DPD molecule) to form a colorless imine product.[1][6] This phenomenon, known as "bleaching," represents a limitation of the DPD-based assays at high analyte concentrations.[2]

The oxalate salt form of DPD is commonly used to enhance the stability and shelf-life of the reagent.[7][8] The oxalate anion itself does not directly participate in the redox reaction but serves as a stable counter-ion.

dot

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of N,N-Diethyl-p-phenylenediamine oxalate salt in various assays.

Table 1: Spectrophotometric and Physicochemical Properties

| Parameter | Value | Reference(s) |

| DPD Radical Cation (Würster Dye) | ||

| Maximum Absorbance (λmax) | 551 nm | [9] |

| Molar Absorptivity at 551 nm | (2.55 ± 0.01) × 10⁴ M⁻¹ cm⁻¹ | [9] |

| This compound | ||

| Molecular Formula | C₁₀H₁₆N₂·C₂H₂O₄ | [6] |

| Molecular Weight | 254.29 g/mol | [10] |

| Physical Form | White to yellowish powder or crystals | |

| Melting Point | ~145 °C (decomposes) | |

| Solubility | Soluble in 1 M HCl (50 mg/mL) | |

| Storage Temperature | 2-8°C, protected from air and light | [1] |

Table 2: Assay Parameters and Performance

| Assay | Parameter | Value | Reference(s) |

| Hydrogen Peroxide (Fenton-DPD Method) | |||

| Optimal pH | 3.0 | [9] | |

| DPD Concentration | 20 mM | [9] | |

| Fe(II) Concentration | 1.5 mM | [9] | |

| Reaction Time | 45 seconds | [9] | |

| Linear Range | 0-12 µM H₂O₂ | [9] | |

| Limit of Detection | 0.05 µM H₂O₂ | [9] | |

| Stoichiometry (H₂O₂:DPD) | 1:1.18 | [9] | |

| Permanganate Determination | |||

| Stoichiometry (KMnO₄:DPD) | ~1:5 | [11] | |

| Limit of Detection (as CODMn) | 0.02 mg L⁻¹ | [11] | |

| Horseradish Peroxidase (HRP) Assay | |||

| Optimal pH | 5.0 - 7.0 | [12] | |

| Substrate | DPD and H₂O₂ | [12] |

Experimental Protocols

Colorimetric Determination of an Oxidizing Agent (General Protocol)

This protocol provides a general framework for the use of DPD in the colorimetric quantification of an oxidizing agent in an aqueous sample.

-

Reagent Preparation:

-

DPD Reagent: Prepare a stock solution of this compound in a suitable buffer. The buffer composition and pH will depend on the specific oxidant being measured. For general purposes, a phosphate buffer is often used. The solution should be stored in a dark, cool place and prepared fresh regularly.[1][4]

-

Buffer Solution: Prepare a buffer solution appropriate for the assay. For free chlorine determination, a phosphate buffer that maintains the pH between 6.2 and 6.5 is recommended.[4]

-

-

Assay Procedure:

-

To a clean cuvette, add a known volume of the sample containing the oxidizing agent.

-

Add the buffer solution to maintain the optimal pH.

-

Initiate the reaction by adding a specific volume of the DPD reagent.

-

Mix the solution thoroughly and allow for color development. The reaction time should be standardized (e.g., 2 minutes).

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for the DPD radical cation (approximately 551 nm) using a spectrophotometer.

-

A blank sample containing deionized water instead of the sample should be run in parallel to zero the spectrophotometer.

-

-

Quantification:

-

Prepare a standard curve by measuring the absorbance of a series of solutions with known concentrations of the oxidizing agent.

-

Plot the absorbance values against the concentration of the oxidant.

-

Determine the concentration of the unknown sample by interpolating its absorbance value on the standard curve.

-

dot

Horseradish Peroxidase (HRP) Activity Assay

This protocol describes the use of DPD as a chromogenic substrate to determine the activity of horseradish peroxidase.

-

Reagent Preparation:

-

Assay Buffer: 0.01 M Sodium Phosphate, pH 6.0.[12]

-

DPD Solution: Prepare a fresh solution of DPD oxalate salt in the assay buffer. The optimal concentration may need to be determined empirically but is typically in the millimolar range.

-

Hydrogen Peroxide (H₂O₂) Solution: Prepare a dilute solution of H₂O₂ in deionized water. A common starting concentration is 0.003%.[12]

-

Enzyme Solution: Dilute the HRP enzyme in the assay buffer to an appropriate concentration (e.g., 1-2 µg/ml).[12]

-

-

Assay Procedure:

-

In a reaction tube, combine the DPD solution and the H₂O₂ solution.

-

At time zero, add the diluted HRP enzyme solution to initiate the reaction. For a control, add the assay buffer instead of the enzyme solution.

-

Mix the solution thoroughly.

-

Monitor the increase in absorbance at approximately 551 nm over a set period (e.g., 3 minutes) using a spectrophotometer with kinetic measurement capabilities.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the reaction curve.

-

The enzyme activity can be calculated using the molar absorptivity of the DPD radical cation and the reaction volume.

-

Applications in Research and Development

While the primary application of DPD oxalate salt is in water quality analysis, its underlying mechanism of action as a redox indicator lends itself to other research areas:

-

Enzyme Kinetics: DPD serves as a chromogenic substrate for peroxidases, allowing for the study of enzyme kinetics and the screening of potential enzyme inhibitors.[12]

-

Oxidative Stress Assays: The reaction of DPD with hydroperoxides in the presence of a catalyst (like in the Fenton-DPD method) can be adapted to measure oxidative stress in biological samples.[9] However, it is important to note that the d-ROMs (reactive oxygen metabolites) test, which uses a similar principle, may be influenced by other serum components like ceruloplasmin, and results should be interpreted with caution.[13]

-

Electrochemical Sensing: The electrochemical oxidation of DPD can be harnessed for the development of electrochemical sensors for various analytes.[8]

Toxicological Profile and Safety Considerations

This compound is classified as hazardous. It is harmful if swallowed or in contact with skin and causes eye irritation.[2][4] Some studies have indicated a slight genotoxic potential for the parent p-phenylenediamine (PPD) in vitro, though its acetylated metabolites are considered detoxified.[3]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

-

Handle in a well-ventilated area to avoid inhalation of dust.[1]

-

Store in a tightly closed container in a cool, dry place, protected from light and air.[1]

-

In case of contact with skin or eyes, rinse immediately with plenty of water.[4]

Conclusion

The mechanism of action of this compound is fundamentally a redox process, resulting in the formation of a colored radical cation upon oxidation. This property makes it a valuable tool in a variety of quantitative analytical methods. For researchers and professionals in drug development, understanding this core mechanism is crucial for its potential application in enzymatic assays and the assessment of oxidative stress. Adherence to proper experimental protocols and safety guidelines is essential when working with this compound.

dot

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. N,N-Diethyl-p-phenylenediamine (93-05-0) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. N,N-Diethyl-p-phenylenediamine oxalate | CymitQuimica [cymitquimica.com]

- 7. helvia.uco.es [helvia.uco.es]

- 8. researchgate.net [researchgate.net]

- 9. Spectrophotometric determination of trace hydrogen peroxide via the oxidative coloration of DPD using a Fenton system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]

- 13. researchgate.net [researchgate.net]

The DPD-Oxalate Reaction with Chlorine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the chemical mechanism, experimental protocols, and quantitative analysis of the reaction between N,N-diethyl-p-phenylenediamine (DPD) oxalate salt and chlorine. This information is intended for researchers, scientists, and professionals in drug development and water quality analysis who utilize this well-established colorimetric method for the quantification of free and total chlorine.

Core Reaction Mechanism

The determination of chlorine in aqueous solutions using DPD is a cornerstone of colorimetric analysis. The fundamental principle of this method lies in the oxidation of DPD by chlorine, which produces a stable, magenta-colored radical cation known as a Würster dye. The intensity of the resulting color is directly proportional to the concentration of chlorine in the sample and is quantified spectrophotometrically.

The reaction proceeds as follows:

-

Free Chlorine: In a buffered solution, typically at a pH between 6.2 and 6.5, free chlorine (present as hypochlorous acid, HOCl, and hypochlorite ion, OCl⁻) rapidly oxidizes the colorless DPD to form the magenta-colored Würster dye.[1][2]

-

Total Chlorine: To measure total chlorine, which includes both free chlorine and combined chlorine (primarily chloramines), potassium iodide (KI) is introduced to the reaction.[2] Chloramines oxidize the iodide to iodine, which in turn oxidizes DPD to form the characteristic magenta color. The total chlorine concentration is determined, and the combined chlorine level can be calculated by subtracting the free chlorine concentration from the total chlorine value.

A critical aspect of the DPD reagent formulation is the use of DPD as a salt, most commonly the oxalate or sulfate salt. The free base form of DPD is susceptible to degradation through oxidation. The salt form, particularly when prepared in an acidic solution, significantly enhances the stability and shelf-life of the reagent.

At elevated chlorine concentrations, the Würster dye can be further oxidized to a colorless imine product. This phenomenon, known as "bleaching," can lead to erroneously low readings.[3]

Below is a diagram illustrating the signaling pathway of the DPD-chlorine reaction.

Caption: DPD-Chlorine Reaction Pathway

Quantitative Data Analysis

The relationship between chlorine concentration and absorbance is linear within a specific range, adhering to the Beer-Lambert Law. A calibration curve is typically generated using standards of known chlorine concentration. The absorbance of unknown samples is then measured, and their corresponding chlorine concentration is determined from the calibration curve.

| Chlorine Concentration (mg/L) | Absorbance (at 515 nm) |

| 0.0 | 0.000 |

| 0.5 | 0.350 |

| 1.0 | 0.735 |

| 1.5 | 1.103 |

| 2.0 | 1.438 |

Note: This data is representative and may vary based on the specific instrument and reagents used. A calibration curve should be generated for each new batch of reagents and with each analytical run.[4]

Experimental Protocols

The following are detailed methodologies for the determination of free and total chlorine using the DPD colorimetric method, adapted from Standard Methods for the Examination of Water and Wastewater 4500-Cl G and Hach Methods 8021 and 8167.[5][6][7]

Reagent Preparation

-

Phosphate Buffer Solution: Dissolve 24 g of anhydrous disodium hydrogen phosphate (Na₂HPO₄) and 46 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in deionized water. Add this to 100 mL of deionized water in which 800 mg of disodium ethylenediaminetetraacetate (EDTA) has been dissolved. Dilute to 1 L with deionized water.

-

DPD Indicator Solution: Dissolve 1 g of DPD oxalate salt in chlorine-free deionized water containing 8 mL of 1+3 sulfuric acid and 200 mg of EDTA. Dilute to 1 L. Store in a brown, glass-stoppered bottle. Discard if the solution becomes discolored. Commercially available DPD reagent powder pillows are a convenient and stable alternative.

Experimental Workflow for Free Chlorine

Caption: Free Chlorine Measurement Workflow

Procedure:

-

Sample Collection: Collect the water sample in a clean, chlorine-demand-free glass container. Analysis should be performed immediately.

-

Blank Preparation: Fill a clean sample cell with the water sample to be tested. This will be used to zero the spectrophotometer.

-

Sample Preparation: To a separate, identical sample cell, add the DPD reagent (e.g., one DPD Free Chlorine Reagent Powder Pillow for a 10 mL sample).[8]

-

Reaction: Add 10 mL of the water sample to the cell containing the DPD reagent. Cap and invert to mix. A pink color will develop if free chlorine is present.

-

Measurement: Immediately place the prepared sample into the spectrophotometer and measure the absorbance at the wavelength of maximum absorbance (typically between 515 nm and 530 nm).[9]

-

Quantification: Use the measured absorbance to determine the free chlorine concentration from a previously prepared calibration curve.

Experimental Workflow for Total Chlorine

Caption: Total Chlorine Measurement Workflow

Procedure:

-

Sample Collection: As with the free chlorine analysis, collect the sample in a clean, chlorine-demand-free glass container and analyze immediately.

-

Blank Preparation: Use the original water sample to zero the spectrophotometer.

-

Sample Preparation: To a separate sample cell, add the DPD Total Chlorine Reagent (which contains potassium iodide).

-

Reaction: Add 10 mL of the water sample to the cell, cap, and invert to mix.

-

Color Development: Allow the sample to stand for a minimum of 3 minutes but no more than 6 minutes for full color development.

-

Measurement: Place the prepared sample into the spectrophotometer and measure the absorbance.

-

Quantification: Determine the total chlorine concentration from the calibration curve.

Potential Interferences and Mitigation

Several substances can interfere with the DPD chlorine test. The table below summarizes common interferences and suggested mitigation strategies.

| Interfering Substance | Effect | Mitigation Strategy |

| Oxidized Manganese | Positive interference (reacts with DPD) | Pre-treat the sample with a potassium iodide and sodium arsenite solution. |

| Oxidized Chromium | Positive interference | Same as for manganese. |

| High Chlorine Levels (>5 mg/L) | Bleaching of the DPD indicator, causing falsely low results | Dilute the sample with chlorine-demand-free water and re-analyze.[3] |

| Monochloramine | Slow positive interference in free chlorine measurement | Read the free chlorine result immediately after reagent addition. |

| Acidity/Alkalinity | Can affect the reaction pH | The buffer in the DPD reagent is designed to adjust the pH to the optimal range. For highly buffered samples, pre-adjustment of the sample pH may be necessary. |

| Turbidity and Color | Can cause high absorbance readings | Use the original sample as a blank to zero the instrument. |

By understanding the underlying chemistry and adhering to established protocols, researchers can confidently and accurately quantify chlorine concentrations for a wide range of applications.

References

- 1. dec.vermont.gov [dec.vermont.gov]

- 2. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]

- 3. chegg.com [chegg.com]

- 4. NEMI Method Summary - 4500-Cl G [nemi.gov]

- 5. watertechusa.com [watertechusa.com]

- 6. images.hach.com [images.hach.com]

- 7. pwnps.com [pwnps.com]

- 8. News - Determination of residual chlorine/total chlorine by DPD spectrophotometry [lhwateranalysis.com]

- 9. images.hach.com [images.hach.com]

A Technical Guide to the Spectral Properties of Oxidized N,N-diethyl-p-phenylenediamine (DPD)

This guide provides an in-depth overview of the spectral properties of oxidized N,N-diethyl-p-phenylenediamine (DPD), a compound central to colorimetric analysis in various scientific and industrial fields, particularly for the quantification of disinfectants like chlorine in water treatment.[1][2]

DPD Oxidation and the Formation of Würster Dye

N,N-diethyl-p-phenylenediamine (DPD) is a colorless organic compound that, upon oxidation, undergoes a one-electron transfer to form a stable, magenta-colored radical cation known as a Würster dye.[2][3] This colored product is the basis for its use in quantitative analysis.[1]

The reaction is initiated by an oxidizing agent, most commonly free chlorine (hypochlorous acid), but also others such as potassium permanganate, hydrogen peroxide (in the presence of a catalyst), ozone, and bromine.[4][5][6][7] The intensity of the resulting pink or magenta color is directly proportional to the concentration of the oxidizing agent within a specific range.[1][2]

However, at very high concentrations of the oxidant, the Würster dye can be further oxidized to a colorless imine product.[2][3] This "bleaching" effect defines the upper limit of the method's detection range and can lead to erroneously low readings if the sample is not properly diluted.[2]

Spectral Characteristics

The oxidized DPD radical cation (Würster dye) exhibits a characteristic absorption spectrum in the visible range, with primary and secondary absorption maxima that are crucial for spectrophotometric quantification.

The primary absorption peak is consistently reported around 551 nm , with a secondary peak or shoulder often observed at approximately 510-515 nm .[6][8][9][10][11] The measurement at the 551 nm peak is most commonly used for quantitative analysis due to its slightly higher absorbance.[6] The optimal pH for the coloring reaction is around 6.2 to 6.6, as deviations, particularly to acidic conditions below pH 3, can cause the color to fade rapidly.[12][13]

The following table summarizes key spectral data for oxidized DPD under various conditions as reported in the literature. The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter for quantitative analysis.

| Oxidizing Agent / System | Wavelength (λmax) | Molar Absorptivity (ε) | Stoichiometry (Oxidant:DPD) | Reference(s) |

| Potassium Permanganate (KMnO₄) | 551 nm | 5.70 × 10⁴ M⁻¹ cm⁻¹ | ~1:2.71 | [8][14] |

| Potassium Permanganate (KMnO₄) | 551 nm | Not specified | ~1:5 | [9] |

| Hydrogen Peroxide (H₂O₂)/Fenton | 551 nm | (2.55 ± 0.01) × 10⁴ M⁻¹ cm⁻¹ | ~1:1.18 | [7][10] |

| N,N-dimethyl-p-phenylenediamine | 550 nm | 9.8 × 10³ M⁻¹ cm⁻¹ | Not specified | [15] |

Standard Experimental Protocol: DPD Colorimetric Method for Chlorine

The DPD colorimetric method is a standard procedure for determining the concentration of free and total chlorine in water samples.[16][17] The following is a generalized protocol based on established methods.

-

DPD Indicator Solution: Dissolve 1 g of DPD oxalate (or 1.5 g DPD sulfate pentahydrate) in chlorine-free distilled water containing 8 mL of 1+3 sulfuric acid and 0.2 g of EDTA (disodium ethylenediamine tetraacetate dihydrate). Dilute to 1 liter and store in a brown, glass-stoppered bottle. Discard if the solution becomes discolored. Commercially available powder pillows or combined reagents are recommended for stability and convenience.[16]

-

Phosphate Buffer Solution: Dissolve 24 g of anhydrous disodium hydrogen phosphate (Na₂HPO₄) and 46 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in distilled water. Combine with 100 mL of distilled water in which 0.8 g of EDTA has been dissolved. Dilute to 1 liter.[16]

-

Potassium Iodide (KI): Crystals or solution, used for the determination of total chlorine.[4][16]

-

Sample Collection: Collect a water sample, avoiding excessive agitation or exposure to sunlight to prevent chlorine degradation. Analysis should be performed immediately.[4][17]

-

pH Adjustment: The optimal pH range is 6.2-6.5. The phosphate buffer is added to the sample to maintain this pH.[12]

-

Color Development: Add the DPD reagent to a specific volume of the sample (e.g., 10 mL). Mix rapidly to develop the magenta color.[16]

-

Measurement: Within one minute of adding the reagent, measure the absorbance of the solution using a spectrophotometer or colorimeter at a wavelength of 515 nm or 551 nm.[6][9] The instrument should be zeroed using the original, unreacted sample to compensate for native color or turbidity.[17]

-

Quantification: Determine the chlorine concentration by comparing the absorbance reading to a calibration curve prepared with standards of known chlorine concentration.

-

Following the measurement for free chlorine, add a small amount of potassium iodide (KI) to the same sample.[4]

-

The KI reacts with any combined chlorine (chloramines) present to liberate iodine.[4]

-

This iodine, in turn, oxidizes additional DPD, increasing the intensity of the magenta color.[4]

-

Allow at least three minutes for this reaction to complete before taking a second absorbance reading.[16] The resulting measurement corresponds to the total chlorine concentration.

-

The combined chlorine concentration can be calculated by subtracting the free chlorine result from the total chlorine result.

Interferences

Accurate measurement using the DPD method can be affected by several interfering substances:

-

Other Oxidizing Agents: Bromine, iodine, ozone, and chlorine dioxide will also oxidize DPD and cause a positive interference.[4][5]

-

Oxidized Manganese and Iron: These metals can react with DPD, leading to a false positive reading for chlorine.[17][18] The addition of EDTA in the buffer reagent helps to overcome interference from copper and can chelate some other metals.[16][17]

-

Turbidity and Color: Intrinsic sample color or turbidity can interfere with absorbance readings. This is typically corrected by using the original sample as a blank to zero the instrument.[5][17]

-

Temperature and Time: The color development and stability are time-sensitive. Measurements for free chlorine should be taken quickly, as the color can fade or change over time, especially at higher concentrations.[12] The reaction should be carried out at a controlled temperature, as temperature can affect reaction rates.[4]

References

- 1. hydroinstruments.com [hydroinstruments.com]

- 2. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Spectrophotometric determination of trace hydrogen peroxide via the oxidative coloration of DPD using a Fenton system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A spectrophotometric method for measuring permanganate index (CODMn) by N,N-diethyl-p-phenylenediamine (DPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. News - Introduction to DPD colorimetry [lhwateranalysis.com]

- 13. junsei.co.jp [junsei.co.jp]

- 14. Spectrophotometric determination of trace permanganate in water with N,N-diethyl-p-phenylenediamine (DPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dec.vermont.gov [dec.vermont.gov]

- 17. NEMI Method Summary - 4500-Cl G [nemi.gov]

- 18. files.dep.state.pa.us [files.dep.state.pa.us]

The Solubility Profile of N,N-Diethyl-p-phenylenediamine Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N-Diethyl-p-phenylenediamine oxalate, a compound frequently utilized as a chromogenic reagent in analytical chemistry, particularly for the determination of disinfectants in water treatment. An understanding of its solubility in various solvents is critical for its effective application, storage, and for the development of new analytical methods.

Core Concepts: Solubility of N,N-Diethyl-p-phenylenediamine Oxalate

N,N-Diethyl-p-phenylenediamine oxalate (DPD oxalate) is the salt formed from the reaction of the free base N,N-Diethyl-p-phenylenediamine with oxalic acid. The solubility of this salt is influenced by the polarity of the solvent, temperature, and the pH of the medium. As a salt of a weak base and a dicarboxylic acid, its solubility in aqueous solutions is expected to be significantly pH-dependent.

Quantitative Solubility Data

Comprehensive quantitative solubility data for N,N-Diethyl-p-phenylenediamine oxalate in a wide range of common laboratory solvents is not extensively documented in readily available literature and safety data sheets.[1][2] However, a key data point for its solubility in an acidic aqueous solution has been reported.

| Solvent | Chemical Formula | Temperature (°C) | Solubility |

| 1 M Hydrochloric Acid | HCl (aq) | Not Specified | 50 mg/mL |

| Water | H₂O | Not Specified | Data not readily available |

| Ethanol | C₂H₅OH | Not Specified | Data not readily available |

| Methanol | CH₃OH | Not Specified | Data not readily available |

| Acetone | C₃H₆O | Not Specified | Data not readily available |

| Diethyl Ether | (C₂H₅)₂O | Not Specified | Data not readily available |

| Dichloromethane | CH₂Cl₂ | Not Specified | Data not readily available |

| Dimethyl Sulfoxide | (CH₃)₂SO | Not Specified | Data not readily available |

Note: The lack of publicly available quantitative data highlights an opportunity for further research to characterize the solubility of this important analytical reagent in a broader range of solvents.

While specific data for the oxalate salt is limited, the free base, N,N-Diethyl-p-phenylenediamine, is reported to be insoluble in water. Conversely, the sulfate and dihydrochloride salts of related phenylenediamines are described as being soluble or having appreciable solubility in water.[3][4] This suggests that the oxalate salt likely possesses some degree of aqueous solubility, which is enhanced in acidic conditions as demonstrated by its solubility in 1 M HCl.

Experimental Protocols for Solubility Determination

A standardized experimental protocol is crucial for obtaining reproducible solubility data. The following outlines a general methodology for determining the solubility of a compound like N,N-Diethyl-p-phenylenediamine oxalate.

General Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

1. Materials and Equipment:

- N,N-Diethyl-p-phenylenediamine oxalate

- Selected solvent of interest

- Analytical balance

- Vials with screw caps

- Constant temperature shaker or incubator

- Centrifuge

- Volumetric flasks and pipettes

- Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of N,N-Diethyl-p-phenylenediamine oxalate to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

- Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

- Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

- Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a suitable detector) to determine the concentration of the dissolved solute.

- Calculation: Calculate the solubility of N,N-Diethyl-p-phenylenediamine oxalate in the chosen solvent based on the measured concentration and the dilution factor.

Logical Workflow and Diagrams

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

References

- 1. fishersci.com [fishersci.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 536-46-9 CAS | N,N-DIMETHYL p-PHENYLENEDIAMINE DIHYDROCHLORIDE | Redox Indicators | Article No. 03410 [lobachemie.com]

- 4. 6283-63-2 CAS | N,N-DIETHYL-p-PHENYLENEDIAMINE SULPHATE | Amines & Amine Salts | Article No. 03330 [lobachemie.com]

An In-depth Technical Guide on N,N-Diethyl-p-phenylenediamine Oxalate Salt (CAS 62637-92-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Diethyl-p-phenylenediamine oxalate salt (CAS 62637-92-7), a chemical compound with significant applications in analytical chemistry. This document consolidates key data on its chemical and physical properties, safety and handling protocols, and its primary use as an analytical reagent.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to yellow or brown to gray crystalline powder[1]. Its chemical structure consists of an N,N-diethyl-p-phenylenediamine molecule ionically bonded to an oxalate anion.

| Property | Value | References |

| CAS Number | 62637-92-7 | [2][3][4] |

| Molecular Formula | C₁₀H₁₆N₂ · C₂H₂O₄ or C₂₂H₃₄N₄O₄ (2:1 salt) | [4][5][6] |

| Molecular Weight | 254.28 g/mol (1:1 salt), 418.53 g/mol or 418.54 g/mol (2:1 salt) | [3][4][5] |

| Melting Point | 145 °C (decomposes), 145-150 °C, 148-157 °C | [2][3][7] |

| Solubility | 50 mg/mL in 1 M HCl (clear to very slightly hazy) | |

| Purity | ≥85% (TLC), Min. 95%, 96%, 98% | [1][3][5] |

| Appearance | White to yellow powder or crystals, Brown to Gray or Yellow Crystalline Powder | [1] |

| Storage Temperature | 2-8°C | [3][7] |

Spectroscopic Data

Spectroscopic information is crucial for the identification and characterization of this compound. Available data includes 1H NMR and 13C NMR spectra, which can be found in specialized chemical databases[8][9]. The compound is also included in forensic ATR-FTIR libraries[10].

Applications in Analytical Chemistry

The primary application of N,N-Diethyl-p-phenylenediamine (DPD) oxalate salt is as an analytical reagent, specifically as an indicator for the determination of various oxidants in water treatment[11]. It is used in colorimetric assays to detect and quantify substances like chlorine[5].

While a detailed study on the oxalate salt for drug determination was not found, the related sulfate salt is used for the spectrophotometric determination of some phenolic and amine drugs. This method is based on the coupling of N,N-diethyl-p-phenylenediamine with the drugs in the presence of an oxidizing agent (KIO₄) to produce a colored product, which is then quantified[12].

dot

Caption: General workflow for oxidant determination.

Safety and Handling

This compound is considered hazardous and should be handled with care. The following table summarizes the key safety information from Safety Data Sheets (SDS).

| Hazard Type | GHS Hazard Statements | Precautionary Measures |

| Acute Toxicity | H300: Fatal if swallowed.[13] H312 + H332: Harmful in contact with skin or if inhaled.[13] | P261: Avoid breathing dust.[13] P264: Wash skin thoroughly after handling.[13] P270: Do not eat, drink or smoke when using this product.[13] P280: Wear protective gloves/protective clothing/eye protection/face protection.[13] |

| Skin Irritation/Corrosion | H315: Causes skin irritation.[13] | P302 + P352: IF ON SKIN: Wash with plenty of water.[14] P362: Take off contaminated clothing and wash before reuse.[13] |

| Eye Irritation/Damage | H319: Causes serious eye irritation.[13][14] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][14] |

| Respiratory Sensitization | H335: May cause respiratory irritation.[13][14] | P271: Use only outdoors or in a well-ventilated area.[13] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14] |

| Allergic Skin Reaction | H317: May cause an allergic skin reaction.[13] | P272: Contaminated work clothing must not be allowed out of the workplace.[13] P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[13] |

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[14][15]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[13]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist.[13][14]

-

If Inhaled: Move person into fresh air.[13]

Storage and Disposal:

-

Store in a well-ventilated place. Keep container tightly closed and dry.[13] Store locked up.[13][14]

-

Dispose of contents/container to an approved waste disposal plant.[13]

dot

Caption: Recommended safety and handling procedures.

Experimental Protocols

A general procedure based on the use of the sulfate salt for spectrophotometric determination of drugs involves the following steps[12]:

-

Preparation of a standard solution of the drug.

-

Preparation of the N,N-Diethyl-p-phenylenediamine salt solution.

-

Preparation of an oxidizing agent solution (e.g., KIO₄).

-

Mixing of the drug solution with the DPD salt and the oxidizing agent.

-

Allowing time for the color to develop.

-

Measuring the absorbance at the wavelength of maximum absorption (e.g., 550 nm for amine drugs).

-

Constructing a calibration curve to determine the concentration of the drug in unknown samples.

It is important to note that reaction conditions such as pH, temperature, and reaction time need to be optimized for each specific application[5][12].

Conclusion

This compound is a valuable reagent in analytical chemistry, particularly for the colorimetric determination of oxidants. While detailed experimental protocols are not widely published, the information provided in this guide on its properties, handling, and general application workflow serves as a solid foundation for researchers and scientists. Adherence to strict safety protocols is essential when working with this compound.

References

- 1. N,N-Diethyl-p-phenylenediamine oxalate, 96% | Fisher Scientific [fishersci.ca]

- 2. N,N-Diethyl-p-phenylenediamine oxalate | 62637-92-7 [chemicalbook.com]

- 3. 62637-92-7 N,N-Diethyl-p-phenylenediamine oxalate AKSci O108 [aksci.com]

- 4. scbt.com [scbt.com]

- 5. N,N-Diethyl-p-phenylenediamine oxalate | CymitQuimica [cymitquimica.com]

- 6. CAS 62637-92-7: 1,4-Benzenediamine, N1,N1-diethyl-, ethane… [cymitquimica.com]

- 7. N,N-Diethyl-p-phenylenediamine Oxalate(2:1) CAS: 62637-92-7 Was Send Out - Chemicals products Dispatched - News - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]

- 8. N,N-Diethyl-p-phenylenediamine oxalate(62637-92-7) 13C NMR [m.chemicalbook.com]

- 9. N,N-Diethyl-p-phenylenediamine oxalate(62637-92-7) 1H NMR spectrum [chemicalbook.com]

- 10. scribd.com [scribd.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. N,N-Dimethyl-p-phenylenediamine oxalate, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

N,N-Diethyl-p-phenylenediamine Oxalate Salt: A Technical Guide for Educational Laboratory Experiments

An in-depth guide for researchers, scientists, and drug development professionals on the application of N,N-Diethyl-p-phenylenediamine (DPD) oxalate salt in educational laboratory settings, focusing on the colorimetric determination of free and total chlorine in water samples.

N,N-Diethyl-p-phenylenediamine oxalate salt, commonly referred to as DPD oxalate, is a primary analytical reagent utilized in the colorimetric determination of oxidants in aqueous solutions. Its most prevalent application, particularly in educational and water quality testing environments, is the quantification of free and total chlorine residuals. This guide provides a comprehensive overview of the chemical properties, safety protocols, and a detailed experimental methodology for its use in a laboratory setting.

Core Chemical and Physical Properties

This compound is a white to yellowish crystalline powder. Key properties are summarized in the table below.

| Property | Value |

| Synonyms | p-Amino-diethylaniline oxalate, DPD oxalate |

| CAS Number | 62637-92-7 |

| Molecular Formula | C₁₀H₁₆N₂ · C₂H₂O₄ |

| Molecular Weight | 254.28 g/mol |

| Melting Point | 145 °C (decomposes) |

| Solubility | Soluble in 1 M HCl (50 mg/mL) |

| Appearance | White to yellow powder or crystals |

| Storage Temperature | 2-8°C |

Safety and Handling

DPD oxalate salt is classified as a hazardous substance and requires careful handling in a laboratory environment. It is crucial to consult the Safety Data Sheet (SDS) before use.[1][2]

| Hazard Statement | Precautionary Statement |

| H319: Causes serious eye irritation.[2] | P264: Wash hands thoroughly after handling.[2] |

| H335: May cause respiratory irritation.[2] | P280: Wear protective gloves/eye protection/face protection.[2] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| P270: Do not eat, drink or smoke when using this product.[2] |

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn when handling DPD oxalate salt. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2]

Principle of Chlorine Determination

The DPD method is the most widely used technique for determining free and total chlorine in water.[3][4] The methodology is based on the oxidation of DPD by chlorine, which results in the formation of a magenta-colored compound known as a Würster dye.[5] The intensity of this color is directly proportional to the concentration of chlorine in the sample and can be quantified using a spectrophotometer.[3][4]

Free chlorine, which exists as hypochlorous acid (HOCl) and hypochlorite ions (OCl⁻), reacts immediately with DPD to produce the characteristic pink color.[6] To determine total chlorine, which includes both free chlorine and combined chlorine (chloramines), potassium iodide is added to the reaction. The iodide is oxidized by chloramines to iodine, which in turn oxidizes DPD, contributing to the color intensity.[4][6]

Experimental Protocol: Spectrophotometric Determination of Free Chlorine

This protocol outlines a standard educational laboratory experiment for the quantitative determination of free chlorine in a water sample using DPD oxalate salt and a spectrophotometer.

Materials and Reagents

-

N,N-Diethyl-p-phenylenediamine (DPD) oxalate salt

-

Phosphate buffer solution (pH 6.2-6.5)

-

Potassium permanganate (KMnO₄) stock solution (0.01000 M)

-

Deionized water

-

Water sample(s) for analysis

-

Volumetric flasks (25 mL, 100 mL)

-

Pipettes (1 mL, 10 mL)

-

Cuvettes for spectrophotometer

-

Spectrophotometer (set to 515 nm)

Preparation of Standard Solutions

A series of chlorine standards can be prepared by diluting a potassium permanganate (KMnO₄) stock solution, which serves as a stable equivalent to chlorine.

-

Working Standard Solution (e.g., 4.00 x 10⁻⁴ M): Prepare by diluting the 0.0100 M KMnO₄ stock solution. For example, transfer 1.000 mL of the stock solution to a 25-mL volumetric flask and dilute to the mark with deionized water.

-

Calibration Standards: Prepare a series of calibration standards by further diluting the working standard solution into separate 100-mL volumetric flasks. The concentrations should typically range from approximately 0.2 to 5.0 mg/L chlorine equivalent.[7]

| Standard | Volume of Working Standard (µL) | Final Volume (mL) | Equivalent Chlorine Conc. (mg/L) |

| 1 | 100 | 100 | ~0.284 |

| 2 | 200 | 100 | ~0.568 |

| 3 | 300 | 100 | ~0.852 |

| 4 | 400 | 100 | ~1.136 |

Experimental Procedure

-

Sample Collection: Collect water samples in clean bottles, ensuring they are filled to the top to minimize air space and capped tightly. Analyze the samples as soon as possible after collection.[8]

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to 515 nm.[7]

-

Blank Preparation: Fill a cuvette with deionized water to serve as the blank. Use this to zero the spectrophotometer.

-

Reaction:

-

For each standard and water sample, transfer a specific volume (e.g., 10 mL) into a clean container.

-

Add a measured amount of DPD reagent (as a powder or a prepared solution with buffer) to each container.[8]

-

Mix thoroughly and allow the color to develop for a consistent period (e.g., one minute).[7]

-

-

Measurement:

-

Transfer the colored solutions to cuvettes.

-

Measure the absorbance of each standard and sample at 515 nm.[7]

-

Data Analysis

-

Calibration Curve: Plot a graph of absorbance versus the known chlorine concentrations of the standard solutions. This should yield a linear relationship according to Beer's Law (A = εbc).[9]

-

Concentration Determination: Use the equation of the line from the calibration curve to determine the chlorine concentration in the unknown water samples based on their measured absorbance values.

Expected Quantitative Data

The results of this experiment will be a set of absorbance values that correspond to known and unknown chlorine concentrations.

| Sample | Chlorine Concentration (mg/L) | Absorbance at 515 nm |

| Blank | 0 | 0.000 |

| Standard 1 | ~0.284 | Example: 0.135 |

| Standard 2 | ~0.568 | Example: 0.270 |

| Standard 3 | ~0.852 | Example: 0.405 |

| Standard 4 | ~1.136 | Example: 0.540 |

| Water Sample 1 | Unknown | Measured Absorbance |

| Water Sample 2 | Unknown | Measured Absorbance |

Note: Example absorbance values are illustrative and will vary based on experimental conditions.

The method detection limit (MDL) for this type of analysis is typically low, often around 0.02 to 0.03 mg/L, allowing for sensitive measurements.[10] The linear range for this method is generally up to about 5.0 mg/L of chlorine.[7]

Conclusion

The use of this compound provides a reliable and effective method for the quantitative determination of chlorine in water, making it an ideal experiment for educational laboratories. This technical guide offers the foundational knowledge and a detailed protocol for conducting this analysis, emphasizing safety, precision, and data interpretation. Through this experiment, students and researchers can gain practical experience in colorimetry, spectrophotometry, and the principles of water quality analysis.

References

- 1. fishersci.com [fishersci.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. hydroinstruments.com [hydroinstruments.com]

- 4. cdn.hach.com [cdn.hach.com]

- 5. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]

- 6. yamathosupply.com [yamathosupply.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. web.colby.edu [web.colby.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. files.dep.state.pa.us [files.dep.state.pa.us]

The D.P.D. Method for Water Analysis: A Technical Guide to its Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core principles of the N,N-diethyl-p-phenylenediamine (DPD) method for water analysis. A cornerstone of water quality testing for decades, the DPD method remains the most widely used technique for determining free and total chlorine residuals. This document provides a detailed overview of the method's development, the underlying chemical reactions, comprehensive experimental protocols, and critical performance data.

Discovery and History: The Pioneering Work of Dr. A.T. Palin

The development of a simple, reliable, and accurate method for measuring chlorine residuals became a pressing need with the widespread adoption of chlorination for disinfecting drinking water in the early 20th century. Prior to the DPD method, existing techniques were often cumbersome, time-consuming, and susceptible to various interferences.

The breakthrough came in the 1950s through the extensive work of British chemist Dr. A.T. Palin.[1][2] His research led to the development of the DPD method, which quickly gained international recognition as the standard for chlorine testing.[3][4] Dr. Palin's method was not only straightforward to perform but also offered the crucial ability to differentiate between free chlorine and various forms of combined chlorine, such as chloramines. This differentiation is critical for assessing the true disinfecting power of the treated water.

The DPD method was officially adopted by numerous international bodies, including its inclusion in the "Standard Methods for the Examination of Water and Waste Water," solidifying its status as a benchmark analytical technique.[2][5] Commercial test kits based on the DPD chemistry were introduced by companies like Hach in 1973, further simplifying its application for both laboratory and field use.

The Chemical Principle: From Colorless to Magenta

The DPD method is a colorimetric technique, meaning it relies on the development of a colored product whose intensity is proportional to the concentration of the analyte. The core of the method is the reaction between N,N-diethyl-p-phenylenediamine (DPD) and an oxidizing agent, primarily chlorine.

In the presence of free chlorine (hypochlorous acid and hypochlorite ions), the colorless DPD indicator is oxidized to form a stable magenta-colored radical cation known as a Würster dye.[2] The intensity of this magenta color is directly proportional to the concentration of free chlorine in the water sample. The reaction is rapid, with color development occurring almost instantaneously.

To determine total chlorine (the sum of free and combined chlorine), a source of iodide, typically potassium iodide, is added to the sample along with the DPD reagent. The iodide is oxidized by combined chlorine species (monochloramine, dichloramine, etc.) to iodine. This newly formed iodine then reacts with the DPD indicator to produce the same magenta-colored Würster dye. The total chlorine concentration is then measured, and the combined chlorine concentration can be calculated by subtracting the free chlorine reading from the total chlorine reading.

The DPD reaction is pH-dependent, with the optimal pH for color development being between 6.2 and 6.5.[6] To ensure accurate and reproducible results, DPD reagents are typically formulated with a buffer to maintain the sample at the correct pH.

Experimental Protocols

The following are generalized experimental protocols for the determination of free and total chlorine using the DPD colorimetric method. Specific procedures may vary depending on the format of the reagents (tablets, powder pillows, or liquid) and the type of instrumentation used (colorimeter, spectrophotometer, or visual comparator).

Reagent Preparation

DPD reagents are commercially available in various stable forms. If preparing from scratch, the following formulation can be used:

-

DPD Indicator Solution: Dissolve 1 g of DPD oxalate or 1.5 g of DPD sulfate pentahydrate in chlorine-free distilled water containing 8 mL of 1+3 sulfuric acid and 200 mg of disodium EDTA. Bring the final volume to 1 liter. Store in a brown, glass-stoppered bottle and discard if the solution becomes discolored.[5][7]

-

Phosphate Buffer Solution: A phosphate buffer solution is required to maintain the sample pH at 6.2-6.5.

-

Potassium Iodide Solution: For total chlorine determination, a solution of potassium iodide is required.

Due to the stability and convenience of commercially prepared reagents, their use is generally recommended.

Procedure for Free Chlorine Determination

-

Sample Collection: Collect a representative water sample in a clean, chlorine-demand-free glass container. Analysis should be performed as soon as possible after collection.

-

Blank Preparation: Fill a clean sample cell (cuvette) with the water sample. This will serve as the blank to zero the instrument.

-

Instrument Zeroing: Place the blank in the colorimeter or spectrophotometer and zero the instrument at a wavelength of 515 nm.

-

Reagent Addition: To a separate, identical sample cell containing the same volume of the water sample, add the DPD free chlorine reagent (e.g., one DPD No. 1 tablet or the contents of one DPD free chlorine powder pillow).

-

Mixing: Cap the cell and invert several times to mix and dissolve the reagent. A pink color will develop if free chlorine is present.

-

Measurement: Within one minute of adding the reagent, place the prepared sample cell into the instrument and read the absorbance or concentration value.[3] A delay in reading can lead to erroneously high results due to the slow reaction of monochloramine with the DPD reagent.[3][8]

Procedure for Total Chlorine Determination

-

Using the Same Sample: After measuring the free chlorine, add a potassium iodide source (e.g., one DPD No. 3 tablet) to the same sample cell.

-

Mixing: Cap and invert to mix. The color will intensify if combined chlorine is present.

-

Reaction Time: Allow a reaction time of at least three minutes but no more than six minutes for full color development.[7]

-

Measurement: Place the sample cell back into the instrument and read the total chlorine concentration.

-

Calculation of Combined Chlorine: Combined Chlorine = Total Chlorine - Free Chlorine

Alternatively, a dedicated total chlorine reagent (e.g., DPD No. 4 tablet or DPD total chlorine powder pillow), which contains both the DPD indicator and potassium iodide, can be added to a fresh sample.

Quantitative Data Summary

The following table summarizes key quantitative data related to the DPD method for chlorine analysis.

| Parameter | Value/Range | Notes and References |

| Method Detection Limit (MDL) | 0.02 - 0.05 mg/L | The MDL can vary depending on the instrument and specific procedure.[1][9][10] |

| Reporting Range | 0.1 - 5.0 mg/L | This is a typical range for many commercial test kits. Dilution may be required for higher concentrations.[4][9][10] |

| Optimal pH | 6.2 - 6.5 | DPD reagents are buffered to maintain this pH.[6] |

| Wavelength for Measurement | 515 - 530 nm | The peak absorbance of the Würster dye is in this range.[11][12] |

| Reaction Time (Free Chlorine) | < 1 minute | Immediate reading is crucial to minimize interference from chloramines.[3] |

| Reaction Time (Total Chlorine) | 3 - 6 minutes | A longer reaction time is needed for the complete reaction of combined chlorine.[7] |

| Sample Temperature | 20 - 25 °C | Temperature can affect the reaction rate.[10][13] |

Interferences

While the DPD method is robust, it is susceptible to certain interferences that can lead to inaccurate results.

| Interfering Substance | Effect | Mitigation |

| Oxidized Manganese | Positive interference (reacts with DPD) | Correction can be made by treating the sample with potassium iodide and sodium arsenite.[14] |

| Monochloramine | Positive interference in free chlorine measurement (slow reaction) | Read the free chlorine result within one minute of reagent addition.[3][8] |

| Other Oxidizing Agents | Positive interference (e.g., bromine, iodine, ozone, chlorine dioxide) | These will also react with DPD and be measured as chlorine.[9] |

| High Chlorine/Bromine Levels | Bleaching of the DPD indicator, leading to falsely low results. | Dilute the sample if high concentrations are suspected.[2][15] |

| Sunlight | Can react with the DPD indicator. | Keep the sample covered during the reaction time if testing outdoors. |

| Turbidity and Color | Can interfere with the colorimetric reading. | Use the original sample as a blank to zero the instrument.[9][14] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction pathway of the DPD method and a typical experimental workflow.

Caption: Chemical reaction pathways for free and total chlorine using the DPD method.

Caption: A typical experimental workflow for determining chlorine residuals with the DPD method.

References

- 1. files.dep.state.pa.us [files.dep.state.pa.us]

- 2. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]

- 3. yamathosupply.com [yamathosupply.com]

- 4. waterlinetechnologies.com [waterlinetechnologies.com]

- 5. gbmicrotest.com [gbmicrotest.com]

- 6. JP2004003880A - Liquid DPD reagent, method for measuring residual chlorine concentration, and phosphate buffer - Google Patents [patents.google.com]

- 7. dec.vermont.gov [dec.vermont.gov]

- 8. troublefreepool.com [troublefreepool.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. images.hach.com [images.hach.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. DPD N, N-diethyl-p-phenylenediamine - Water Quality Monitoring [tidjma.tn]

- 14. NEMI Method Summary - 4500-Cl G [nemi.gov]